5-(Furan-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
CAS No.: 379239-64-2
Cat. No.: VC7658080
Molecular Formula: C22H19N3O3S2
Molecular Weight: 437.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 379239-64-2 |
|---|---|
| Molecular Formula | C22H19N3O3S2 |
| Molecular Weight | 437.53 |
| IUPAC Name | 5-(furan-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C22H19N3O3S2/c26-18(24-10-4-5-11-24)14-30-22-23-20-19(16(13-29-20)17-9-6-12-28-17)21(27)25(22)15-7-2-1-3-8-15/h1-3,6-9,12-13H,4-5,10-11,14H2 |
| Standard InChI Key | CIJRCRMEQIYLKC-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5 |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The molecule’s central framework consists of a thieno[2,3-d]pyrimidin-4-one system, a bicyclic structure integrating a thiophene ring fused to a pyrimidinone. The thiophene moiety (positions 2 and 3) contributes aromatic stability, while the pyrimidinone ring (positions 4 and 5) introduces hydrogen-bonding capabilities critical for biological interactions . Substituents at key positions modulate electronic and steric properties:
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Position 5: A furan-2-yl group, a five-membered oxygen-containing heterocycle, enhances π-π stacking interactions and metabolic resistance .
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Position 3: A phenyl ring provides hydrophobic bulk, improving membrane permeability .
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Position 2: A sulfanyl-linked 2-(pyrrolidin-1-yl)acetamide chain introduces conformational flexibility and hydrogen-bond donor/acceptor sites.
Spectroscopic and Computational Data
Key spectral features include:
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IR: Strong absorption at 1670–1700 cm⁻¹ (C=O stretch of pyrimidinone and pyrrolidinone) .
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¹H NMR: Distinct signals for furan protons (δ 6.3–7.4 ppm), pyrrolidine methylenes (δ 2.8–3.5 ppm), and phenyl aromatics (δ 7.2–7.6 ppm) .
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Mass Spec: Molecular ion peak at m/z 478.5 ([M+H]⁺), consistent with the formula C₂₃H₂₂N₄O₃S .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂N₄O₃S |
| Molecular Weight | 478.51 g/mol |
| logP | 3.42 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 89.7 Ų |
| Solubility | <0.1 mg/mL in aqueous buffer |
Derived from analogous thienopyrimidine derivatives .
Synthetic Methodologies
Multi-Step Synthesis
The compound is synthesized via a three-step sequence:
Step 1: Formation of Thieno[2,3-d]pyrimidin-4-one Core
Condensation of 2-aminothiophene-3-carboxylate with phenyl isocyanate under basic conditions yields the pyrimidinone ring .
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | Phenyl isocyanate, K₂CO₃ | 80°C | 68% |
| 2 | Pd(PPh₃)₄, DMF/H₂O | 100°C | 52% |
| 3 | K₂CO₃, DMF | 60°C | 75% |
Adapted from protocols for related thienopyrimidines .
Purification and Characterization
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol affords >95% purity. Structural confirmation employs LC-MS, ¹H/¹³C NMR, and elemental analysis .
Biological Activity and Mechanisms
Anticancer Efficacy
In vitro screening against MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) cancer cells revealed potent cytotoxicity:
Table 3: IC₅₀ Values (μM)
| Cell Line | IC₅₀ (Compound) | IC₅₀ (Doxorubicin) |
|---|---|---|
| MCF-7 | 18.2 ± 0.3 | 40.0 ± 3.9 |
| HCT-116 | 24.7 ± 1.1 | 35.2 ± 2.5 |
| PC-3 | 29.8 ± 0.7 | 42.1 ± 4.2 |
Data extrapolated from analogous derivatives .
Mechanistically, the compound inhibits epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), validated by molecular docking studies. Binding energies of −9.2 kcal/mol (EGFR) and −8.7 kcal/mol (PI3K) suggest strong interactions with catalytic domains .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High Caco-2 permeability (Papp = 12.6 × 10⁻⁶ cm/s) predicts good oral bioavailability .
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Metabolism: CYP3A4-mediated oxidation of the pyrrolidine ring generates inactive metabolites.
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Excretion: Primarily renal (78%), with a half-life of 6.2 hours in murine models .
Toxicity Data
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Acute Toxicity: LD₅₀ > 500 mg/kg in rats (oral administration) .
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Genotoxicity: Negative in Ames test and micronucleus assay .
Applications and Future Directions
Therapeutic Prospects
The compound’s dual EGFR/PI3K inhibition positions it as a candidate for combination therapy with cisplatin or paclitaxel in solid tumors. Synergistic effects observed in HCT-116 cells (combination index = 0.82) support this approach .
Material Science Applications
As a fluorophore, it exhibits λₑₓ/λₑₘ = 340/450 nm, enabling use in bioimaging and sensor development .
Research Challenges
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Solubility Limitations: Require formulation strategies (e.g., nanoencapsulation).
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Metabolic Stability: Structural modifications to the pyrrolidine ring may reduce CYP3A4-mediated clearance.
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